molecular formula C14H12BrNOS B12657928 Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- CAS No. 127351-08-0

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)-

Katalognummer: B12657928
CAS-Nummer: 127351-08-0
Molekulargewicht: 322.22 g/mol
InChI-Schlüssel: UPBXVJGOYZNEGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- is an organic compound characterized by the presence of a bromine atom at the third position of the benzene ring and a methoxyphenyl group attached to the nitrogen atom of the carbothioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- typically involves the reaction of 3-bromoaniline with 4-methoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines.

    Coupling: Products include biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenecarbothioamide, 3-bromo-N-(4-methoxyphenyl)- is unique due to the presence of both the bromine atom and the methoxyphenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

127351-08-0

Molekularformel

C14H12BrNOS

Molekulargewicht

322.22 g/mol

IUPAC-Name

3-bromo-N-(4-methoxyphenyl)benzenecarbothioamide

InChI

InChI=1S/C14H12BrNOS/c1-17-13-7-5-12(6-8-13)16-14(18)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,18)

InChI-Schlüssel

UPBXVJGOYZNEGZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC(=S)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.